molecular formula C44H92O8SiSn B12771403 Einecs 270-183-1 CAS No. 68412-36-2

Einecs 270-183-1

Cat. No.: B12771403
CAS No.: 68412-36-2
M. Wt: 896.0 g/mol
InChI Key: DXLAMDDVJNYIGH-UHFFFAOYSA-L
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Description

Einecs 270-183-1, cataloged under the European Inventory of Existing Commercial Chemical Substances (EINECS) , is a chemical compound of significant interest in scientific research. Its primary value lies in its application within [e.g., pharmaceutical development, materials science, or chemical synthesis]. Researchers utilize this compound to probe [e.g., specific biological pathways or chemical reactions], making it a vital tool for advancing knowledge in its field. The compound's mechanism of action involves [e.g., inhibiting a specific enzyme or acting as a catalyst]. In pharmacology, a mechanism of action (MOA) describes the specific biochemical interaction through which a substance produces its effect, often by binding to molecular targets like enzymes or receptors . Understanding this interaction is crucial for predicting efficacy, optimizing dosing, and identifying potential research applications. This product is provided as a [e.g., white crystalline powder or clear solution] with a high purity level, typically exceeding [e.g., 95% or 98%], to ensure consistent and reliable experimental results. It is intended for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any personal use. Please handle with appropriate care and refer to the Safety Data Sheet (SDS) for proper handling and storage information.

Properties

CAS No.

68412-36-2

Molecular Formula

C44H92O8SiSn

Molecular Weight

896.0 g/mol

IUPAC Name

[dibutyl(dodecanoyloxy)stannyl] dodecanoate;tetrapropyl silicate

InChI

InChI=1S/C12H28O4Si.2C12H24O2.2C4H9.Sn/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2*1-2-3-4-5-6-7-8-9-10-11-12(13)14;2*1-3-4-2;/h5-12H2,1-4H3;2*2-11H2,1H3,(H,13,14);2*1,3-4H2,2H3;/q;;;;;+2/p-2

InChI Key

DXLAMDDVJNYIGH-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCCCCCC(=O)O[Sn](CCCC)(CCCC)OC(=O)CCCCCCCCCCC.CCCO[Si](OCCC)(OCCC)OCCC

Origin of Product

United States

Advancements in Synthetic Pathways and Methodologies for Oligomeric Hydrogenated Dec 1 Ene Homopolymers

Catalytic Polymerization Approaches

The initial and most critical step in the synthesis is the oligomerization of 1-decene (B1663960), where monomer units are linked together to form short polymer chains (oligomers). The choice of catalyst is paramount as it dictates the molecular weight, molecular weight distribution, and stereochemistry of the resulting polydecene.

Ziegler-Natta (ZN) catalysts represent a foundational technology for olefin polymerization. wikipedia.org These catalysts are typically heterogeneous, consisting of a transition metal compound (like titanium tetrachloride) supported on a substrate such as magnesium chloride (MgCl₂), and are activated by an organoaluminum cocatalyst, for instance, triethylaluminium. wikipedia.orgresearchgate.net

Research into the polymerization of 1-decene using MgCl₂-supported ZN catalysts has shown that catalyst activity tends to decrease as the length of the α-olefin monomer increases. researchgate.net The addition of external Lewis bases as modifiers to the catalyst system can further influence activity and the properties of the resulting polymer. For poly(1-decene) synthesized with ZN catalysts, a crystalline structure with two distinct melting points has been observed. researchgate.net Highly active ZN catalysts have been developed that can achieve polymerization conversions of long-chain α-olefins, including 1-decene, of over 95%. tandfonline.com These catalysts can produce ultra-high molecular weight amorphous poly(1-decene). tandfonline.com The properties of the oligomers, such as molecular weight and polydispersity index (PDI), can be tuned by adjusting the catalyst formulation and polymerization conditions. researchgate.netsemanticscholar.org

Catalyst SystemSupportCocatalyst/ModifierKey Findings on 1-Decene Polymerization
Titanium-basedMgCl₂Triethylaluminium, Lewis BasesCatalyst activity decreases with longer monomer chains. Produces crystalline poly(1-decene) with two melting points. researchgate.net
TiCl₄MgCl₂Et₂AlCl, i-Bu₂AlCl, MgBu₂Addition of MgBu₂ to Et₂AlCl significantly increases catalyst activity but decreases the molecular weight of the polymers. researchgate.net
Solvay-type TiCl₃Cp₂TiMe₂-Produces extremely highly isotactic poly(α-olefins) with very few steric defects. researchgate.net

Metallocene catalysts are a more recent class of single-site catalysts that offer exceptional control over polymer architecture. hhu.de They typically consist of a Group 4 transition metal (like zirconium or titanium) sandwiched between one or more cyclopentadienyl (B1206354) (Cp) ligands. wikipedia.orgecust.edu.cn For the oligomerization of 1-decene, zirconocene (B1252598) complexes are often used in conjunction with a cocatalyst, most commonly methylaluminoxane (B55162) (MAO). ecust.edu.cnnih.gov

Metallocene-based systems are highly effective for producing poly-alpha-olefins (PAOs) with desirable properties like low viscosity and a high viscosity index. ecust.edu.cn The single-site nature of metallocene catalysts leads to polymers with a narrow molecular weight distribution, often with a PDI close to 2. ecust.edu.cn The reaction kinetics and the final product characteristics are sensitive to reaction conditions. For example, studies have shown that as the polymerization temperature increases, the molecular weight of the resulting oligomer decreases while the molecular weight distribution becomes broader. ecust.edu.cn Researchers have investigated various metallocene complexes to optimize the formation of specific 1-decene oligomers, such as dimers, trimers, and tetramers. nih.govresearchgate.net

Metallocene CatalystCocatalyst/ActivatorTemperature (°C)Key Findings on 1-Decene Oligomerization
tBuNC(Me)₂(η₅-C₅H₅)ZrCl₂MAO80Optimum temperature for polymerization. Higher temperatures decrease molecular weight and broaden distribution. ecust.edu.cn
ansa-Ph₂Si(Cp)(9-Flu)ZrCl₂MAO70-100Catalyzes transformation into dimers. nih.gov
rac-Me₂Si(1-indenyl)₂ZrCl₂AliBu₃/[C₆H₅NH(CH₃)₂][B(C₆F₅)₄]-High activity (17.2 × 10⁶ g molZr⁻¹ h⁻¹) is observed under optimized conditions. researchgate.net
Zr heterocene complexesAlBuⁱ₃ and MMAO-1280-100Achieved 99% conversion of 1-decene, forming low-viscosity oligomers. nih.gov

Beyond traditional Ziegler-Natta and metallocene systems, research has explored other transition metal catalysts for 1-decene oligomerization. Post-metallocene complexes, such as those based on titanium, zirconium, or hafnium with amino-bis(phenolate) ligands, have demonstrated catalytic activity. nih.gov When activated with compounds like (Ph₃C)[B(C₆F₅)₄], these systems can produce 1-decene oligomers with high tacticity and controlled molecular weights. nih.gov For instance, certain post-metallocene systems have yielded oligomers with tacticity values (mm + rr) up to 88.5% and a narrow PDI between 1.13 and 1.30. nih.gov Other approaches have utilized solid acid catalysts, such as aluminum trichloride (B1173362) supported on gamma-alumina, which function via a cationic oligomerization mechanism. google.com These heterogeneous systems can offer advantages in terms of catalyst separation and recycling. google.com

Hydrogenation Techniques for Oligomeric Dec-1-ene Structures

The second stage in producing Einecs 270-183-1 is the hydrogenation of the unsaturated oligomers obtained from the polymerization step. This process saturates the carbon-carbon double bonds in the polymer backbone, resulting in a stable, isoparaffinic structure. wikipedia.org

Catalytic hydrogenation is the standard method, employing various metal catalysts. A common technique involves using a Nickel/Al₂O₃ catalyst under relatively mild conditions (e.g., 150°C, 20 bar hydrogen pressure), which can achieve complete hydrogenation of the oligo(dec-1-ene) structures. researchgate.net Supported precious metals are also highly effective. For instance, palladium (Pd) nanoparticles immobilized on supports like halloysite (B83129) clay have been shown to be high-performance catalysts for the hydrofinishing of polyalphaolefins under mild conditions (130 °C, 8 bar hydrogen pressure), achieving up to 98% hydrogenation. researchgate.net Other catalyst systems reported for the hydrogenation of unsaturated polymers include p-toluenesulfonyl hydrazide and various rhodium (Rh) and ruthenium (Ru) complexes. nih.gov

Green Chemistry Principles in Oligomer Synthesis

The synthesis of 1-decene oligomers has seen a shift towards more environmentally benign methodologies, in line with the principles of green chemistry. A significant focus has been on replacing traditional homogeneous catalysts like aluminum trichloride (AlCl₃) and boron trifluoride (BF₃). These Lewis acid catalysts are effective but suffer from drawbacks such as high corrosivity, difficulty in separation from the product, and the generation of large amounts of acidic wastewater. google.com

To address these issues, research has focused on developing heterogeneous solid acid catalysts. google.com Supporting catalysts like AlCl₃ on carriers such as gamma-alumina creates a solid catalyst that is easily separated from the reaction mixture, can be recycled, and reduces environmental pollution. google.com Another green approach involves the feedstock for the monomer itself. 1-Decene can be produced from renewable sources by starting with fatty acids from vegetable oils, which are hydrogenated to 1-decanol (B1670082) and subsequently converted to 1-decene. mdpi.com Furthermore, process intensification using methods like microwave-assisted oligomerization over zeolite catalysts has been explored. This technique can enhance energy efficiency and potentially offer better control over the reaction. mdpi.comresearchgate.net

Control of Oligomer Distribution and Molecular Architecture

Precise control over the molecular architecture—including oligomer distribution (dimer, trimer, etc.), molecular weight, and stereochemistry—is crucial for tailoring the final properties of the hydrogenated homopolymer.

The choice of catalyst is the primary tool for this control. Single-site metallocene catalysts provide a narrow molecular weight distribution compared to the broader distribution typically obtained with multi-site Ziegler-Natta catalysts. ecust.edu.cn Reaction parameters also play a critical role. For instance, increasing the reaction temperature in metallocene-catalyzed oligomerization generally leads to lower molecular weight oligomers. ecust.edu.cn The introduction of hydrogen during polymerization with certain metallocene systems can act as a chain transfer agent, enhancing catalytic activity and helping to control molecular weight. researchgate.net

The ligand structure of the metallocene catalyst can be systematically modified to influence the insertion of the monomer and the rate of chain termination, thereby controlling the molecular weight and the type of end-groups in the oligomer chains. researchgate.net By carefully selecting the catalyst system (Ziegler-Natta, metallocene, or other transition metal complexes) and optimizing reaction conditions (temperature, pressure, presence of chain transfer agents), it is possible to direct the synthesis towards a desired distribution of oligomers and achieve a specific molecular architecture in the final hydrogenated product. nih.govrsc.orgrsc.org

Emerging Synthetic Strategies and Novel Precursors

The landscape of synthetic methodologies for producing oligomeric hydrogenated dec-1-ene homopolymers is rapidly evolving, with a strong emphasis on improving catalyst efficiency, selectivity, and the ability to fine-tune the microstructure of the final product. Concurrently, researchers are exploring novel precursors beyond traditional alpha-olefins to introduce new functionalities and create materials with enhanced performance characteristics.

Emerging Synthetic Strategies

Recent breakthroughs in catalyst design have paved the way for more precise control over the oligomerization of 1-decene. These strategies are moving beyond traditional Ziegler-Natta and Lewis acid catalysts towards more sophisticated and tunable systems.

Metallocene and Post-Metallocene Catalysis:

Metallocene catalysts, and their successors, post-metallocene catalysts, represent a significant leap forward in the synthesis of poly-alpha-olefins (PAOs), including oligomers of 1-decene. wikipedia.orgnih.govoist.jp These single-site catalysts offer a level of microstructural control that is unattainable with conventional heterogeneous Ziegler-Natta systems. wikipedia.orgnih.gov The catalytic properties of metallocene and post-metallocene systems can be systematically altered by modifying the ligand framework around the metal center, allowing for the tailoring of polymer properties. researchgate.netrsc.orghhu.de

Post-metallocene catalysts, in particular, feature bulky, neutral, alpha-diimine ligands or mono-anionic bidentate ligands that offer enhanced stability and activity. wikipedia.org The influence of the ligand structure on the polymerization of α-olefins has been a subject of intense research, with studies demonstrating that modifications to the ligand can significantly impact catalyst activity and the molecular weight of the resulting polymer. rsc.orghhu.dersc.org For instance, bridged metallocene complexes have been shown to exhibit better comonomer incorporation than their unbridged counterparts in ethylene (B1197577)/α-olefin copolymerization. nih.gov

Table 1: Comparison of Metallocene Catalyst Performance in 1-Decene Polymerization

Catalyst Polymerization Temperature (°C) Monomer Conversion (%) Product Molecular Weight (g/mol)
Catalyst 1 25 85 1,200
Catalyst 2 25 95 2,500
Catalyst 1 50 92 800
Catalyst 2 50 98 1,800

This is an interactive data table. The data is illustrative and compiled from general trends observed in the cited literature.

Supported Catalytic Systems:

To bridge the gap between homogeneous and heterogeneous catalysis, significant research has been directed towards the development of supported catalyst systems. Immobilizing metallocene and post-metallocene catalysts on solid supports can enhance their industrial applicability by improving handling, preventing reactor fouling, and allowing for their use in slurry or gas-phase processes. The support material itself can also play a role in activating the catalyst. mdpi.com

Recent studies have explored the use of various porous materials as supports for Al-Ti bimetallic catalysts used in 1-decene oligomerization. The catalytic activity has been shown to be influenced by the properties of the support material.

Novel Precursors

The exploration of novel precursors aims to expand the functional and structural diversity of oligomeric hydrogenated dec-1-ene homopolymers. This includes the use of functionalized α-olefins and the copolymerization of 1-decene with other monomers to introduce specific properties.

Functionalized Alpha-Olefins:

The direct polymerization of α-olefins containing functional groups presents a promising route to functionalized poly-alpha-olefins. This approach allows for the incorporation of functionalities such as esters, ethers, and silanes directly into the polymer backbone. These functional groups can impart desired properties to the final material, such as improved polarity, adhesion, or compatibility with other materials. The development of catalysts that are tolerant to these functional groups is a key area of ongoing research.

Copolymerization Strategies:

Copolymerization of 1-decene with other α-olefins or different types of monomers is another strategy to create novel materials. For example, the copolymerization of 1-decene with ethylene can lead to the formation of branched structures that influence the rheological properties of the resulting oligomers. The reactivity ratios of the comonomers and the type of catalyst used are critical factors in controlling the microstructure and properties of the final copolymer. acs.org

Table 2: Investigated Novel Precursors and their Potential Impact

Precursor Type Example Potential Impact on Final Oligomer
Functionalized α-olefin 10-undecenoic acid methyl ester Introduction of ester functionality for enhanced polarity
Branched α-olefin 4-methyl-1-pentene Modification of branching and rheological properties
Diene 1,9-decadiene Potential for cross-linking and network formation

This is an interactive data table. The data is illustrative and based on general principles of polymer chemistry.

The continuous development of emerging synthetic strategies and the exploration of novel precursors are driving innovation in the field of oligomeric hydrogenated dec-1-ene homopolymers. These advancements not only provide more efficient and controlled manufacturing processes but also open up new possibilities for creating materials with tailored properties for a wide range of applications.

Elucidation of Molecular Mechanisms and Biological Interactions of Oligomeric Hydrogenated Dec 1 Ene Homopolymers

Mechanistic Investigations of Compound Behavior at the Molecular Level

The behavior of hydrogenated dec-1-ene homopolymers at the molecular level is a direct consequence of their synthesis and resulting structure. The manufacturing process involves two main steps: oligomerization and hydrogenation.

First, the monomer, 1-decene (B1663960), undergoes catalytic oligomerization. researchgate.net This process, often facilitated by Ziegler-Natta or metallocene catalysts, links multiple 1-decene molecules together. researchgate.netresearchgate.net The mechanism involves the repeated insertion of monomer units into growing chains, leading to a mixture of dimers, trimers, tetramers, and higher oligomers. researchgate.netcanada.ca

The second step is hydrogenation, where the resulting oligomer mixture is treated with hydrogen in the presence of a catalyst, such as nickel-based compounds. researchgate.netresearchgate.net This critical step saturates the carbon-carbon double bonds that were originally present in each 1-decene monomer. The conversion of these reactive double bonds into stable single bonds results in a chemically inert, saturated hydrocarbon structure. canada.ca The final product is a mixture of branched, long-chain alkanes, which are non-polar and lack significant reactive sites. canada.ca This inherent chemical stability is the defining feature of its molecular behavior, rendering it non-reactive under normal conditions of use. radcoind.comchesterton.com

CharacteristicDescriptionSource(s)
EINECS Number 270-183-1 nih.gov
CAS Number 68037-01-4 radcoind.comchemos.denih.gov
Chemical Class Poly-alpha-olefin (PAO), Synthetic Hydrocarbon researchgate.netcanada.ca
Composition UVCB: Mixture of hydrogenated oligomers of dec-1-ene (dimers, trimers, tetramers, etc.) researchgate.netcanada.ca
Molecular Structure Saturated, branched-chain alkanes. Lacks reactive functional groups. canada.ca
Reactivity Low. Stable under normal conditions due to the hydrogenation of double bonds. radcoind.comchesterton.comcarlroth.com

This table provides a summary of the key molecular and identifying characteristics of the compound.

Interactions with Biological Systems: A Mechanistic Perspective

Given the low chemical reactivity of hydrogenated dec-1-ene homopolymers, their interactions with biological systems are primarily governed by their physical properties (such as hydrophobicity, viscosity, and surface tension) rather than specific biochemical reactions. The main toxicological concern identified is aspiration hazard, which is a physical mechanism of toxicity. chemos.depkwteile.de

Molecular Initiating Events in Ecotoxicological Pathways

In ecotoxicology, the primary Molecular Initiating Event (MIE) for non-polar, chemically unreactive substances like PAOs is narcosis, also known as baseline toxicity.

Narcosis (Baseline Toxicity): This is a non-specific, reversible MIE that occurs when a substance partitions into the lipid bilayers of cell membranes. The accumulation of the hydrocarbon molecules within the membrane disrupts its fluidity and integrity. This physical disruption impairs the function of membrane-associated proteins responsible for transport, energy transduction, and cell signaling. This mechanism is not dependent on a specific chemical reaction with a receptor but rather on the substance reaching a critical concentration within the membrane. Fugacity modeling indicates that the substance is likely to partition to soil and water, where it could interact with organisms. canada.ca

Aspiration (Physical Hazard): In mammalian systems, the key initiating event for acute toxicity is physical. If the liquid is swallowed and then enters the lungs (aspiration), its low viscosity and surface tension allow it to spread rapidly over the vast surface area of the alveoli. This physically interferes with gas exchange, leading to a risk of lung edema and potentially fatal chemical pneumonitis. radcoind.comchemos.depkwteile.de

Cellular and Subcellular Responses (Mechanistic Focus)

Following the MIE, a cascade of adverse cellular and subcellular responses can occur.

Response to Aspiration: In the lungs, the presence of the foreign substance triggers an immediate inflammatory response. This includes damage to the alveolar cells, leading to the release of inflammatory mediators. The subsequent influx of fluid into the alveolar spaces results in pulmonary edema, severely compromising the lung's ability to transfer oxygen to the blood. radcoind.com

Structure-Activity Relationship Studies for Mechanistic Understanding

Structure-Activity Relationships (SARs) for this UVCB substance are based on the variations in the degree of oligomerization and the resulting physical properties. The "structure" refers to the average chain length and branching of the hydrocarbon molecules in the mixture, while the "activity" relates to both its physical performance (e.g., viscosity) and its toxicological potential.

The primary SAR is between viscosity and the aspiration hazard. Lower molecular weight oligomers (dimers, trimers) result in a product with lower viscosity. It is these low-viscosity formulations that present a significant aspiration hazard. chemos.dechesterton.compkwteile.de Higher molecular weight oligomers produce a more viscous fluid that is not considered an aspiration toxicant.

Another key relationship exists between the molecular structure and its environmental fate. The long, non-polar hydrocarbon chains result in very low water solubility and a high partition coefficient (log Kow), suggesting a potential for bioaccumulation in fatty tissues. radcoind.com However, the large molecular size of higher oligomers may limit their ability to pass through biological membranes, a factor that can reduce the actual rate of bioaccumulation. Assessments of its bioaccumulation potential have been varied, with some sources indicating a low potential and others noting that it meets the criteria for being very bioaccumulative. radcoind.comchemos.de This highlights the complexity of assessing UVCB substances.

Structural PropertyPhysical/Toxicological ActivityMechanistic LinkSource(s)
Low Degree of Oligomerization (e.g., Dimers, Trimers) Low Viscosity, High Aspiration HazardLow viscosity allows the substance to spread easily into the deep lung if aspirated, physically interfering with respiration. chemos.dechesterton.compkwteile.de
High Degree of Oligomerization (e.g., Tetramers and above) High Viscosity, Low/No Aspiration HazardHigher viscosity prevents the substance from being easily inhaled deep into the lungs. researchgate.netresearchgate.net
Saturated, Non-polar Hydrocarbon Structure Low Water Solubility, High Log Kow, Potential for Narcosis/BioaccumulationThe hydrophobic nature drives the partitioning of the substance from water into the lipid membranes of organisms. radcoind.comcanada.ca

This table illustrates the relationship between the molecular structure of the oligomers and their key physical and toxicological activities.

Environmental Dynamics and Biogeochemical Cycling of Oligomeric Hydrogenated Dec 1 Ene Homopolymers

Environmental Release and Distribution Pathways

The primary route of environmental release for oligomeric hydrogenated dec-1-ene homopolymers is through the use and disposal of formulated products like lubricants and hydraulic fluids. industrialchemicals.gov.aunih.gov Spills and leaks during use, as well as improper disposal of used oils, contribute to their introduction into terrestrial and aquatic environments. industrialchemicals.gov.aucen-pe-co.com For instance, it is estimated that a significant percentage of automotive oil is not collected for recycling and may be disposed of improperly. industrialchemicals.gov.au

Another notable pathway is the use of PAO-based synthetic drilling fluids (SBFs) in offshore oil and gas exploration. boem.gov While bulk SBFs are not typically discharged, drill cuttings coated with these fluids may be released into the marine environment. boem.gov Once released, their distribution is largely governed by their low water solubility and tendency to adsorb to particulate matter.

Degradation and Transformation Processes in Environmental Compartments

The environmental persistence of these homopolymers is influenced by both biotic and abiotic degradation processes.

The biodegradability of oligomeric hydrogenated dec-1-ene homopolymers is inversely related to their molecular weight and viscosity. industrialchemicals.gov.auineos.com Lower viscosity PAOs exhibit a greater degree of biodegradation. ineos.com For example, studies have shown that lower viscosity PAOs (2 and 4 cSt) are more easily biodegraded in aquatic environments compared to higher viscosity grades (6 cSt and above). ineos.com One study indicated that a C10-based hydrogenated trimer/tetramer fraction (PAO 4) achieved 88% primary degradation but only 27% ultimate degradation over 28 days. industrialchemicals.gov.au This suggests that while the initial breakdown can be significant, complete mineralization to carbon dioxide and water is a slower process. industrialchemicals.gov.au The mechanism of biodegradation involves microbial attack, which is enhanced by emulsification of the substrate by some bacteria, increasing the surface area for degradation. nih.gov

Table 1: Biodegradation of Polyalphaolefins (PAOs) by Viscosity

Viscosity GradeBiodegradation PotentialSource
2 cStEasily biodegraded ineos.com
4 cStEasily biodegraded ineos.com
6 cSt and aboveNot significantly biodegraded in standard test durations ineos.com

Transport and Partitioning in Environmental Media (Soil, Water, Air, Sediment)

The transport and partitioning of these homopolymers are largely dictated by their high hydrophobicity and low water solubility. industrialchemicals.gov.aufishersci.com

Water: Due to their very low water solubility, these substances will not readily dissolve in the water column. industrialchemicals.gov.aufarnell.com Instead, they are likely to be found at the water's surface or adsorbed to suspended solids. farnell.com

Soil and Sediment: With a high partition coefficient (log Pow > 6.5), these homopolymers are expected to strongly adsorb to soil and sediment particles. industrialchemicals.gov.auklsummit.com This strong adsorption limits their mobility through the soil profile, and they are expected to migrate slowly before eventually biodegrading. industrialchemicals.gov.au

Air: Due to their low vapor pressure, significant partitioning to the atmosphere is not expected. sentinelsynthetic.com

Table 2: Environmental Partitioning Characteristics

Environmental CompartmentPartitioning BehaviorRationaleSource
WaterLowVery low water solubility industrialchemicals.gov.aufarnell.com
SoilHighHigh log Pow, expected to adsorb strongly industrialchemicals.gov.auklsummit.com
SedimentHighHigh log Pow, expected to adsorb strongly industrialchemicals.gov.au
AirLowLow vapor pressure sentinelsynthetic.com

Bioaccumulation and Biotransformation in Ecological Receptors

The potential for bioaccumulation of oligomeric hydrogenated dec-1-ene homopolymers in aquatic organisms is considered low. industrialchemicals.gov.ausentinelsynthetic.com Although they have a high log Pow, which would typically suggest a high potential for bioaccumulation, their very low water solubility and relatively high molecular weight limit their bioavailability and uptake by organisms. industrialchemicals.gov.auservice.gov.uk It is argued that the low water solubility is a key factor in limiting bioaccumulation. industrialchemicals.gov.au Ecotoxicity tests on analogous low molecular weight polyalphaolefins indicate they are practically non-toxic to aquatic organisms up to their limit of solubility. industrialchemicals.gov.au

Modeling and Prediction of Environmental Fate

The environmental fate of these homopolymers can be predicted based on their physical and chemical properties. europa.eu Due to their low water solubility and high adsorption potential, models would predict that upon release, these substances will predominantly partition to soil and sediment. industrialchemicals.gov.au Their persistence will be determined by the rate of biodegradation, which is dependent on the specific molecular weight distribution of the product and environmental conditions. industrialchemicals.gov.auineos.com While comprehensive, substance-specific environmental fate models are not widely published, the available data allows for a qualitative assessment indicating limited mobility and a low potential for bioaccumulation. europa.euindustrialchemicals.gov.aufishersci.com

Table 3: Chemical Names Mentioned

Chemical Name
Oligomeric hydrogenated dec-1-ene homopolymers
Polyalphaolefin (PAO)
Carbon dioxide
Water

Advanced Analytical and Spectroscopic Characterization Techniques for Oligomeric Hydrogenated Dec 1 Ene Homopolymers

Chromatographic Separation Methods

Chromatographic techniques are essential for separating the complex mixture of oligomers that constitute Einecs 270-183-1. By separating the components based on their physicochemical properties, a more detailed analysis of the product's composition is possible.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating oligomers. For non-polar substances like hydrogenated polydecenes, which lack UV-absorbing chromophores, traditional HPLC with UV detection is not effective. Instead, methods employing universal detectors such as a Charged Aerosol Detector (CAD) or a Refractive Index (RI) detector are more suitable.

Reversed-phase HPLC (RP-HPLC) is often employed for the separation of non-polar oligomers. The separation is based on the differential partitioning of the oligomers between a non-polar stationary phase (e.g., C18) and a mobile phase. For these highly non-polar analytes, a non-aqueous mobile phase system is typically required. A gradient elution, where the solvent strength is increased over time, is used to elute oligomers of increasing molecular weight.

Research Findings: Studies on similar synthetic oligomers demonstrate that RP-HPLC can effectively separate individual oligomer species. The selection of the mobile phase is critical for achieving high selectivity. For PAOs, a combination of solvents like tetrahydrofuran (B95107) (THF) and acetonitrile (B52724) or methanol (B129727) can be used. The CAD detector is particularly advantageous as its response is independent of the chemical structure, allowing for the quantification of non-volatile compounds without the need for specific reference standards for each oligomer.

Table 1: Illustrative HPLC-CAD Conditions for Oligomer Analysis

ParameterCondition
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 3.5 µm)
Mobile Phase A Acetonitrile
Mobile Phase B Tetrahydrofuran (THF)
Gradient Time-programmed gradient from a lower to a higher concentration of THF
Flow Rate 1.0 mL/min
Detector Charged Aerosol Detector (CAD)
Sample Preparation Dilution in a suitable solvent like THF or hexane

Gas Chromatography (GC) is a fundamental technique for analyzing volatile and semi-volatile hydrocarbon mixtures. For oligomeric materials like hydrogenated polydecenes, high-temperature GC is necessary to ensure the elution of higher molecular weight components. The separation in GC is based on the boiling point of the analytes, which correlates with their molecular weight and degree of branching.

The analysis typically reveals a series of peaks, where each peak corresponds to a different degree of polymerization (e.g., C20 dimer, C30 trimer, C40 tetramer, etc.). The area of each peak is proportional to the concentration of that specific oligomer, allowing for the determination of the oligomer distribution. Coupling GC with a mass spectrometer (GC-MS) allows for the identification of each eluting peak based on its mass spectrum.

Research Findings: Analysis of 1-decene (B1663960) oligomerization products by GC-MS has been used to study product composition and reaction kinetics. Studies on similar poly-α-olefins show that GC can distinguish between different oligomers and even isomers within an oligomer group. The choice of a thermally stable capillary column and a precise temperature program is critical for achieving good resolution.

Table 2: Typical High-Temperature GC-MS Parameters for Oligomer Analysis

ParameterSpecification
Instrument Gas Chromatograph with Mass Spectrometer (GC-MS)
Column High-temperature, non-polar capillary column (e.g., Phenyl Methyl Siloxane)
Carrier Gas Helium or Hydrogen
Injection Mode Split/Splitless, High-Temperature Inlet
Temperature Program Ramped from a low initial temperature (e.g., 50°C) to a high final temperature (e.g., >350°C)
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)

Spectroscopic Identification and Structural Elucidation

Spectroscopic techniques probe the molecular structure of the oligomers, providing information that is complementary to chromatographic separation. These methods are used to confirm the chemical identity, elucidate structural details, and verify the completeness of the hydrogenation process.

Mass Spectrometry (MS) is a key technique for determining the molecular weights of the oligomers and confirming the repeating monomer unit. Due to the non-polar nature and low ionizability of saturated hydrocarbons, specialized ionization techniques are often required.

Atmospheric Pressure Photoionization (APPI) has been shown to be effective for the analysis of PAOs. In this technique, the sample is ionized by photons, often with the aid of a dopant. APPI-MS can generate mass spectra showing characteristic ion distributions corresponding to the different oligomers. The mass difference between adjacent peaks in the spectrum directly corresponds to the mass of the dec-1-ene monomer unit (140.27 g/mol ).

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of MS. For PAOs, this would typically involve coupling an HPLC system, as described in section 5.1.1, with a mass spectrometer equipped with an APPI or possibly an Electrospray Ionization (ESI) source with appropriate mobile phase additives to promote ionization.

Research Findings: A study using APPI-IMS-MS (Ion Mobility Spectrometry-Mass Spectrometry) successfully characterized different grades of PAOs. The mass spectra clearly identified the repeating decene units and allowed for differentiation between PAOs synthesized via different catalytic processes. While LC-MS is challenging for these compounds, its application to other synthetic oligomers demonstrates its potential for providing detailed mass information on separated oligomer peaks.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules, including polymers. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the chemical environment of the atoms in the oligomer chains.

¹H NMR Spectroscopy: The primary application of ¹H NMR in the analysis of this compound is to confirm the complete hydrogenation of the polydecene precursor. The disappearance of signals in the olefinic region (typically 4.7–5.8 ppm), which are characteristic of protons attached to double bonds, provides direct evidence of saturation. The resulting spectrum of the hydrogenated product is characterized by complex, overlapping signals in the aliphatic region (typically 0.8–2.0 ppm), corresponding to the -CH₃, -CH₂, and -CH groups of the saturated hydrocarbon backbone.

¹³C NMR Spectroscopy: ¹³C NMR provides a more detailed map of the carbon skeleton. The spectrum can reveal information about the degree and type of branching, the structure of the polymer backbone, and the nature of the end-groups. Different carbon environments (e.g., methyl, methylene, methine, and quaternary carbons) give rise to distinct signals, allowing for a detailed microstructural analysis.

Table 3: Key NMR Chemical Shift Regions for Hydrogenated Dec-1-ene Homopolymers

NucleusChemical Shift (ppm)Assignment
¹H 4.7 - 5.8Olefinic Protons (absent in final product)
¹H 0.8 - 2.0Aliphatic Protons (-CH₃, -CH₂, -CH) in the saturated backbone
¹³C ~120 - 140Olefinic Carbons (absent in final product)
¹³C ~10 - 50Aliphatic Carbons in the saturated backbone and branches

Infrared (IR) Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy is widely used to analyze PAOs. The spectrum is dominated by strong absorption bands corresponding to the vibrations of C-H bonds in alkane structures. The complete hydrogenation is confirmed by the absence of the C=C stretching vibration band that would typically appear around 1640 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is complementary to IR spectroscopy. While IR is more sensitive to polar bonds, Raman is particularly sensitive to the non-polar C-C bonds that form the backbone of the oligomers. This makes it an excellent tool for studying the hydrocarbon skeleton and conformational ordering.

Research Findings: FTIR spectra of PAOs consistently show strong characteristic peaks for aliphatic C-H stretching and bending modes. A comparative study of Raman and IR spectra of PAO base oil highlights the complementary nature of the two techniques for characterizing the hydrocarbon structure. Detailed studies on hydrogenated α-olefin oligomers have used Raman spectroscopy to analyze low-frequency modes related to the longitudinal acoustic mode (D-LAM), which can provide information on chain length and conformation.

Table 4: Characteristic Vibrational Bands for Hydrogenated Dec-1-ene Homopolymers

SpectroscopyWavenumber (cm⁻¹)Vibrational Assignment
IR & Raman ~2850 - 2960C-H Asymmetric and Symmetric Stretching
IR & Raman ~1460-CH₂- Scissoring/Bending
IR & Raman ~1378-CH₃ Symmetric Bending
IR ~720-CH₂- Rocking (long chain)
Raman ~800 - 900C-C Stretching of the backbone
IR (Precursor) ~1640C=C Stretching (absent in final product)

Advanced Microscopy for Morphological and Compositional Analysis

Advanced microscopy techniques are pivotal in elucidating the micro and nano-structural features of oligomeric hydrogenated dec-1-ene homopolymers. While these materials are typically amorphous liquids, microscopy can reveal information about their phase behavior, the presence of any additives or contaminants, and their interaction with other materials in formulated products.

Scanning Electron Microscopy (SEM) is a powerful tool for examining the surface topography of materials. kpi.ua For oligomeric hydrogenated dec-1-ene homopolymers, SEM can be used to study their morphology when blended with other polymers or when used as coatings. For instance, in a blend, SEM can visualize the phase distribution and domain sizes of the components. kpi.ua To enhance contrast between phases, especially in hydrocarbon-based materials, techniques such as staining with heavy metals like osmium tetroxide (OsO4) can be employed, followed by imaging using backscattered electrons. kpi.ua This approach provides compositional information based on differences in atomic number.

In a study of polymer blends, SEM was used to observe the phase morphology by preparing a flat surface through microtoming, staining the unsaturated domains, and then using backscattered electrons for imaging, which yielded clear phase contrast. kpi.ua While not directly on hydrogenated dec-1-ene homopolymers, this methodology is applicable for studying their blends.

Quantitative Analysis Methodologies

Quantitative analysis of oligomeric hydrogenated dec-1-ene homopolymers is critical for determining key parameters that dictate their physical properties, such as viscosity, molecular weight distribution, and degree of branching.

Gas Chromatography (GC) is a fundamental technique for analyzing the composition of these oligomers. High-temperature GC can separate the different oligomers (dimers, trimers, tetramers, etc.) based on their boiling points, providing a quantitative measure of their distribution. nih.gov In a detailed study on the oligomerization of 1-decene, GC was used to analyze the dimer content of the product, revealing different isomeric structures. nih.gov

Gel Permeation Chromatography (GPC) , also known as Size Exclusion Chromatography (SEC), is employed to determine the molecular weight distribution of the oligomers. This technique separates molecules based on their hydrodynamic volume in solution. azom.com For polyolefins, this analysis is typically performed at high temperatures to ensure the sample is fully dissolved. azom.com

Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly ¹³C-NMR, provides detailed information about the microstructure of the polymer chains. It can be used to quantify the degree of branching and identify the types of carbon atoms present in the oligomer backbone and side chains. researchgate.net For instance, the ¹³C-NMR spectrum of a 1-decene oligomer product can indicate a significant portion of highly branched hydrocarbons. researchgate.net

A key performance parameter for these oligomers, especially when used as lubricants, is their viscosity. The kinematic viscosity is typically measured at 40 °C and 100 °C. The relationship between these two values is used to calculate the Viscosity Index (VI), which indicates the stability of the oil's viscosity over a range of temperatures. researchgate.net

Below is an interactive data table summarizing typical physical properties of a commercial Poly-alpha-olefin (PAO6), which is a close analog to the oligomeric hydrogenated dec-1-ene homopolymers.

PropertyValueUnit
Kinematic Viscosity @ 40 °C30.1cSt
Kinematic Viscosity @ 100 °C5.8cSt
Viscosity Index136-
Density @ 15.6 °C0.826g/cm³
Pour Point-57°C
Flash Point240°C

Note: The data in this table is representative and can vary between different grades and manufacturers.

Development of Novel Analytical Approaches

The complexity of oligomeric mixtures and the continuous demand for higher performance materials drive the development of novel and more sophisticated analytical techniques.

Two-Dimensional Gas Chromatography (GCxGC) coupled with a time-of-flight mass spectrometer (TOF-MS) offers significantly higher resolution than conventional GC. This powerful technique can separate and identify isomers within the oligomer distribution that would otherwise co-elute. In a study of dodecenes produced from olefin oligomerization, GCxGC-TOF-MS was used to analyze the complex mixture of isomers, providing detailed compositional insights. acs.org This approach is highly relevant for the in-depth characterization of hydrogenated dec-1-ene homopolymers.

Atmospheric Pressure Photoionization (APPI) coupled with Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is an emerging technique for the characterization of non-polar compounds like PAOs. A study demonstrated that using halogen anion attachment in APPI-IMS-MS allowed for the characterization of different PAO grades. The mass spectra revealed the repeating units and thus the monomer identity, while the ion mobility data could differentiate between PAOs of the same grade that were synthesized differently. rsc.org

Raman Spectroscopy is another powerful tool for probing the molecular structure of these oligomers. A comparative Raman study of structurally uniform hydrogenated oligomers of 1-hexene (B165129) and 1-octene (B94956) showed that specific vibrational modes, such as the disorder longitudinal acoustic mode (D-LAM) and symmetric C-C stretching modes, can be used to quantitatively characterize the number and length of alkyl chains. mdpi.com This provides a non-destructive method to assess structural characteristics that are directly related to key physical properties like pour point and viscosity. mdpi.com

Research Applications and Technological Innovations Involving Oligomeric Hydrogenated Dec 1 Ene Homopolymers

Applications in Lubricant Technology: Fundamental Research

In the field of lubricant technology, oligomeric hydrogenated dec-1-ene homopolymers are a cornerstone of fundamental research due to their superior performance characteristics compared to conventional mineral oils. machinerylubrication.comdupont.com As a Group IV synthetic base oil, PAO's controlled molecular structure, which lacks rings, double bonds, or waxy hydrocarbons, provides a stable and non-polar foundation for lubricant formulations. machinerylubrication.com Research focuses on leveraging its high viscosity index (typically 124-150) and low pour points (as low as -65°C) to ensure consistent lubrication across a wide temperature range. portfolio-pplus.comkemipex.com

A significant area of academic investigation involves the use of nano-additives to enhance the tribological properties of PAO base oils. Studies have shown that dispersing various nanoparticles can dramatically reduce friction and wear. For instance, the introduction of modified cellulose nanocrystals (CNCs) into PAO has been found to reduce the coefficient of friction (COF) by up to 30% and significantly decrease wear. nih.gov Similarly, nanodiamond (ND) particles, when used as a secondary additive with primary additives like copper oxide (CuO) or hexagonal boron nitride (h-BN), have demonstrated substantial reductions in both friction and wear volume in steel-aluminium contacts. nih.gov Other research has explored multi-walled carbon nanotubes (MWCNTs) and h-BN, which improved the wear area by 29% and 37%, respectively, at low concentrations. mdpi.com

These studies highlight a common research theme: the synergistic interaction between PAO's stable hydrocarbon structure and the unique properties of nanomaterials to form protective tribofilms, mend surface asperities, and improve load-bearing capacity. nih.govnih.gov

Nano-AdditiveBase OilConcentration (wt%)Key Research Finding
Modified Cellulose Nanocrystals (mCNC)PAO2%Reduced coefficient of friction by 30%. nih.gov
Nanodiamond (ND) with h-BNPAO0.2%Decreased COF by 33% and volumetric wear by 63% at 10 N load. nih.gov
Multi-Walled Carbon Nanotubes (MWCNTs)PAO 200.05%Improved wear area by 29%. mdpi.com
Hexagonal Boron Nitride (h-BN)PAO 200.05%Improved wear area by 37%. mdpi.com
Graphene Oxide (GO) / Iron Oxide (Fe2O3)PAO-4Not specifiedEnhanced tribological performance via formation of a protective tribofilm. asme.org

Roles in Advanced Materials Science: Academic Investigations

The utility of oligomeric hydrogenated dec-1-ene homopolymers extends into advanced materials science, where its chemical inertness, thermal stability, and dielectric properties are explored in academic research for creating novel materials with enhanced functionalities.

Integration into Polymer Composites

In polymer science, PAO is investigated as a functional additive. While its non-polar nature can present challenges with additive solubility, it is often blended with organic esters to create a base for composites that balances performance properties like seal compatibility. machinerylubrication.com A novel application in academic research involves the encapsulation of PAO within polymer shells to create self-lubricating composites. For example, research has demonstrated that incorporating PAO-filled microcapsules into an epoxy resin matrix can create a composite material with significantly enhanced anti-wear properties. researchgate.net During friction, the microcapsules release the PAO, forming a lubricating film that prevents direct contact between rubbing surfaces. This approach has been shown to reduce the friction coefficient of the epoxy resin by as much as 96% (from 0.71 to 0.028) and decrease the wear rate by up to two orders of magnitude. researchgate.net

Surface Modification and Coating Studies

The properties of PAO make it a subject of interest in surface science and the development of protective coatings. Research has explored its use in resinous and polymeric coatings, where it can function as an additive to improve surface properties. nih.gov Studies have investigated the wetting behavior of PAO on various engineered surfaces, including diamond-like carbon (DLC) coatings, which is crucial for understanding lubrication mechanisms at the molecular level. researchgate.net

Furthermore, PAO serves as a base fluid for advanced protective coatings when combined with nanomaterials. Academic studies have shown that dispersing magnesium oxide (MgO) nanoparticles in PAO creates a nanofluid that can be used as a soft coating for electronic equipment. mdpi.com These coatings exhibit high dielectric strength, good heat transfer performance, and enhanced corrosion resistance, attributed to the barrier properties of the PAO film and the corrosion-inhibiting effect of the MgO nanoparticles. mdpi.com

Nanomaterial Development

The development of advanced nanomaterials frequently involves the use of PAO as a stable dispersion medium. The creation of "nanolubricants" or "nanofluids" by suspending nanoparticles in PAO is a burgeoning area of academic investigation. The goal is to create materials with properties superior to the base fluid alone.

A wide array of nanoparticles has been studied for this purpose, each imparting different functionalities.

For Enhanced Tribology: As mentioned previously, nanoparticles like nanodiamonds, h-BN, and cellulose nanocrystals are dispersed in PAO to create materials with superior friction and wear reduction capabilities. nih.govnih.govmdpi.com

For Thermal Management: The dispersion of metal oxide nanoparticles such as MgO in PAO has been shown to improve the thermal conductivity of the fluid. mdpi.comresearchgate.net

For Dielectric Applications: PAO/MgO nanofluids also exhibit enhanced dielectric properties, including a higher breakdown voltage, making them suitable for applications in high-voltage electronic equipment. researchgate.netmdpi.com

The table below summarizes key research findings in the development of PAO-based nanomaterials.

NanoparticleBase FluidInvestigated PropertyResearch Outcome
Magnesium Oxide (MgO)PAO 6 cStDielectric & ThermalIncreased dielectric strength and thermal conductivity. researchgate.net
Copper Oxide (CuO)PAOTribologicalFormed a tribofilm that reduced friction compared to base PAO. nih.gov
Hexagonal Boron Nitride (h-BN)PAOTribologicalReduced friction and wear, with best performance when combined with nanodiamonds. nih.gov
Cellulose Nanocrystals (CNCs)PAOTribological & RheologicalImproved viscosity and formation of lubricant film, reducing friction and wear. nih.gov

Catalysis and Reaction Media Research

Research into oligomeric hydrogenated dec-1-ene homopolymers is intrinsically linked to the field of catalysis, as the synthesis of PAO is a catalytically driven oligomerization process. Academic and industrial research focuses on developing and optimizing catalysts to control the structure and properties of the final product. youtube.com The primary reaction involves the oligomerization of α-olefins like 1-decene (B1663960). youtube.com

Several classes of catalysts are investigated:

Lewis Acids: Boron trifluoride (BF3), often used with a protic co-catalyst like water or an alcohol, is a common catalyst for producing low-viscosity PAOs. youtube.com Aluminum trichloride (B1173362) (AlCl3) based systems are also extensively studied to produce PAO with varying viscosity grades. google.com

Ziegler-Natta Catalysts: These catalysts, such as TiCl4/Et2AlCl, are researched for their ability to influence the microstructure of the polymer, including the formation of quaternary carbon centers, which can improve viscosity-temperature performance and low-temperature fluidity. nih.gov

Metallocene Catalysts: Metallocenes are a focus of modern catalysis research for olefin polymerization due to their high activity and ability to produce PAOs with precise molecular weight control and uniform branching. acs.orgnih.gov

Research in this area aims to tune reaction conditions (temperature, pressure, catalyst concentration) to control the distribution of oligomers (dimers, trimers, tetramers), which in turn dictates the final lubricant properties such as viscosity, viscosity index, and pour point. nih.govgoogle.commdpi.com

Energy Storage Research Applications

In the context of energy storage, PAO is a key material in research focused on the thermal management of battery systems, particularly for electric vehicles (EVs). pmarketresearch.com As energy density in batteries increases, effective heat dissipation becomes critical for safety, performance, and lifespan. PAO-based fluids are investigated as dielectric coolants due to their excellent thermal stability, high dielectric strength, and favorable viscosity over a wide temperature range. kemipex.commdpi.com

Academic research is exploring the enhancement of PAO's thermal properties through the creation of nanofluids. Studies on PAO/MgO nanofluids demonstrate their potential as dielectric fluids for immersion cooling of batteries. researchgate.net This research indicates that the addition of nanoparticles can improve the heat transfer capabilities of the PAO base fluid, allowing for more efficient cooling of battery cells. researchgate.net Furthermore, the development of specialized PAO blends is crucial for integrated EV drivetrain systems, where a single fluid must lubricate gears and bearings while simultaneously cooling the battery and power electronics. lubesngreases.com

Research and Innovations in Environmental Remediation Utilizing Oligomeric Hydrogenated Dec-1-ene Homopolymers

Currently, there is a notable absence of publicly available scientific literature, research findings, or data specifically detailing the application of the chemical compound Einecs 270-183-1, also known as oligomeric hydrogenated dec-1-ene homopolymers, in the field of environmental remediation.

Extensive searches of scientific databases and online resources have not yielded any studies or technological innovations that focus on the use of this specific compound for purposes such as the cleanup of contaminated soil or water, the remediation of oil spills, or as a sorbent for environmental pollutants. The predominant applications and research associated with this compound are concentrated in the cosmetics industry, where it is utilized as an emollient and skin conditioning agent, and in the food industry as a glazing agent.

Consequently, it is not possible to provide an article on the "Environmental Remediation Research" of this compound as per the requested outline, including detailed research findings and data tables, due to the lack of available information on this specific subject.

Regulatory Science and Policy Implications for Oligomeric Hydrogenated Dec 1 Ene Homopolymers in Chemical Research

Navigating Global Chemical Inventories (EINECS, CAS Registry)

The unique identification of chemical substances is a cornerstone of global chemical management and regulation. For oligomeric hydrogenated dec-1-ene homopolymers, several identifiers are used across different inventories to ensure accurate tracking and regulatory compliance. The European Inventory of Existing Commercial Chemical Substances (EINECS) lists this compound under the number 270-183-1. semanticscholar.org In the comprehensive database of the Chemical Abstracts Service (CAS), it is assigned the CAS Registry Number 68037-01-4. semanticscholar.orgeuropa.eucarlroth.comthegoodscentscompany.comcarlroth.comcarlroth.com

These identifiers are crucial for researchers and companies to navigate the complex web of international chemical regulations. The CAS Registry, for instance, contains over 127 million unique organic and inorganic chemical substances, providing an unambiguous way to identify a substance. princeton.edu This system covers a vast array of materials, including polymers, alloys, and substances of Unknown or Variable Composition, Complex Reaction Products, or Biological Materials (UVCBs), a category under which oligomeric hydrogenated dec-1-ene homopolymers fall. europa.eureach24h.com

The proper identification through these inventories is the first step in the regulatory process, enabling authorities to access information on the substance's properties, uses, and potential hazards.

Table 1: Chemical Identifiers for Oligomeric Hydrogenated Dec-1-ene Homopolymers

Identifier Type Identifier
EINECS Number 270-183-1 semanticscholar.org
CAS Registry Number 68037-01-4 semanticscholar.orgeuropa.eucarlroth.comthegoodscentscompany.comcarlroth.comcarlroth.com
IUPAC Name Dec-1-ene, homopolymer, hydrogenated Dec-1-ene, oligomers, hydrogenated europa.eu

Research Challenges Arising from REACH Regulation Frameworks

The Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation in the European Union represents one of the most comprehensive chemical management systems globally. klsummit.com However, its application to polymers and oligomers like hydrogenated dec-1-ene homopolymers has presented significant research challenges.

Historically, polymers have been exempt from REACH registration, with the focus being on the registration of their constituent monomers. reach.lucriver.com This exemption was based on the assumption that their high molecular weight limited their bioavailability and thus their hazard potential. rsc.org However, this perspective is evolving as scientific understanding of polymer and oligomer behavior advances. rsc.orgfoodpackagingforum.org

A key challenge is the complexity and variability of oligomeric substances. reach.lu Unlike well-defined small molecules, oligomers consist of a range of molecules with different chain lengths and, consequently, varying properties. This makes standardized testing and risk assessment difficult. The European Commission is currently working on criteria to identify "Polymers Requiring Registration" (PRR), moving away from the blanket exemption. criver.comecetoc.org

For researchers, this means a shift in focus. There is a growing need for:

Advanced Analytical Techniques: To characterize the complex composition of oligomeric mixtures and identify potentially hazardous low molecular weight fractions. researchgate.net

Grouping and Read-Across Strategies: Developing scientifically sound methods to group similar oligomers to avoid redundant testing, which is a costly and time-consuming process. ecetoc.org

Understanding Degradation Products: Researching how oligomers like hydrogenated dec-1-ene homopolymers degrade in the environment and identifying any hazardous degradation products. eeb.orgeeb.org

Furthermore, updates to ECHA's guidance on monomers and polymers, following decisions by the Board of Appeal, have introduced new complexities regarding the registration obligations for importers and manufacturers, the calculation of registration tonnages, and the information required in chemical safety reports. msdssoftware.eueuropa.euactagroup.comgpcgateway.com These changes necessitate a continuous review of compliance strategies by the industry and a focused research effort to generate the required data.

Methodological Requirements for Environmental Fate Studies in Regulatory Contexts

Environmental fate studies are critical for understanding how a chemical substance behaves in the environment and for assessing its potential long-term risks. For oligomeric hydrogenated dec-1-ene homopolymers, these studies must address several key endpoints as outlined in regulatory frameworks like REACH. europa.eu

The methodological requirements for these studies are designed to be robust and reproducible. Key considerations include:

Biodegradation: Assessing the potential for the substance to be broken down by microorganisms in water, soil, and sediment. europa.eu This is particularly challenging for polymers and oligomers, where the process can be slow and result in a complex mixture of intermediate products. mdpi.com

Bioaccumulation: Determining the potential for the substance to accumulate in living organisms. europa.eu While high molecular weight polymers were traditionally considered to have low bioaccumulation potential, recent studies suggest that some larger molecules can be taken up by organisms. foodpackagingforum.org The focus is often on the oligomeric constituents with molecular weights below 1000 Da. ecetoc.org

Transport and Distribution: Investigating how the substance moves between different environmental compartments (air, water, soil). europa.eu This includes measuring properties like water solubility and adsorption/desorption characteristics. europa.eucriver.com

Abiotic Degradation: Studying degradation through non-biological processes such as hydrolysis and phototransformation in air, water, and soil. europa.eu

A significant challenge in designing these studies for UVCB substances is the difficulty in preparing homogenous test solutions. criver.com Therefore, methods like the generation of a Water Accommodated Fraction (WAF) are often employed for aquatic toxicity testing. ecetoc.org The development and validation of new and adapted test guidelines for polymers and oligomers are ongoing areas of research, aiming to provide more accurate and relevant data for risk assessment. ecetoc.org

Interplay between Academic Research and Regulatory Data Generation

The relationship between academic research and the generation of data for regulatory purposes is symbiotic, particularly in the evolving field of oligomer and polymer science. Academic research often pushes the boundaries of scientific understanding, developing new analytical methods and uncovering novel toxicological pathways, which in turn can influence and improve regulatory frameworks. rsc.orgresearchgate.net

For instance, academic studies highlighting the potential for non-systemic toxicity and inflammatory responses to chronic polymer exposure, even at low levels, have challenged the traditional regulatory assumption of "low concern" for high molecular weight polymers. foodpackagingforum.org This research has been instrumental in the push to revise REACH and require registration for certain polymers. rsc.orgresearchgate.net

Conversely, the data requirements of regulations like REACH create a demand for specific types of research. Industry-sponsored studies, often conducted by contract research organizations, generate a vast amount of data according to standardized guidelines to meet regulatory obligations. While this data is primarily for compliance, it can also contribute to the broader scientific knowledge base, especially when made publicly available through platforms like the ECHA database. europa.eu

However, there can also be a disconnect. Academic research may explore novel endpoints or use non-standard methodologies that are not immediately accepted for regulatory risk assessment. Bridging this gap requires:

Collaboration: Increased collaboration between academic institutions, industry, and regulatory bodies to ensure that cutting-edge science is translated into regulatory practice. foodpackagingforum.org

Development of New Approach Methodologies (NAMs): Academic research is at the forefront of developing in vitro and in silico methods that can reduce reliance on animal testing and provide more mechanistic insights into toxicity. ecetoc.orgcertifico.com The integration of these NAMs into regulatory frameworks is a key area of ongoing work.

Data Transparency: Making more regulatory data publicly accessible would allow academic researchers to conduct meta-analyses and identify broader trends, further enhancing the scientific basis for regulation. foodpackagingforum.orgresearchgate.net

The study of oligomeric compounds like hydrogenated dec-1-ene homopolymers benefits greatly from this interplay. Academic research into the behavior of oligomers, their potential for bioaccumulation, and their long-term effects is crucial for informing the development of appropriate regulatory approaches. researchgate.net

Future Directions in Regulatory Science for Oligomeric Compounds

The regulatory science for oligomeric compounds is moving towards a more nuanced and risk-based approach. Several key trends are shaping the future of how substances like hydrogenated dec-1-ene homopolymers will be regulated:

Tiered and Grouping Approaches: Future regulations are likely to adopt a tiered approach to data requirements. ecetoc.org Substances will be grouped based on their chemical structure, properties, and potential for exposure. ecetoc.org This will allow for more targeted and efficient testing, focusing resources on the compounds of highest potential concern.

Increased Transparency and Data Sharing: There is a strong push for greater transparency regarding the chemical identity and composition of polymers and oligomers on the market. rsc.orgresearchgate.net This includes better characterization of oligomer content and the presence of non-intentionally added substances (NIAS). eeb.org

Focus on the Life Cycle and Circular Economy: Future regulations will increasingly consider the entire life cycle of a product, from manufacturing to disposal and recycling. foodpackagingforum.org For oligomers, this includes understanding their potential to be released during the use and end-of-life phases of products and their fate in recycling streams.

Integration of New Approach Methodologies (NAMs): The use of in silico modeling, in vitro assays, and other NAMs will become more integral to regulatory decision-making. ecetoc.orglidsen.com This will not only reduce animal testing but also allow for the screening of a larger number of substances more efficiently.

Addressing Microplastics and Nanoplastics: The potential for polymers and oligomers to contribute to the problem of micro- and nanoplastic pollution is a growing concern. eeb.org Future regulatory frameworks may include requirements to assess a substance's propensity to form such particles during its life cycle. eeb.org

For oligomeric hydrogenated dec-1-ene homopolymers, these future directions imply that a deeper understanding of their composition, environmental behavior, and potential for long-term effects will be necessary to ensure ongoing compliance and responsible use. The field is moving away from broad assumptions and towards a more evidence-based and specific assessment of risk. rsc.orgresearchgate.net

Q & A

Basic: What standardized methodologies are recommended for characterizing the physicochemical properties of EC 270-183-1?

Methodological Answer:
Begin with spectroscopic techniques (e.g., NMR, IR) and chromatographic methods (HPLC, GC-MS) to confirm molecular structure and purity. For quantitative analysis, use titration or mass spectrometry for elemental composition validation. Ensure reproducibility by documenting instrument calibration, solvent systems, and reference standards. Cross-validate results with established literature protocols, particularly those cited in peer-reviewed journals detailing similar compounds . For novel compounds, include crystallographic data (XRD) and thermal analysis (DSC/TGA) to assess stability .

Basic: How can researchers optimize synthetic routes for EC 270-183-1 while minimizing by-products?

Methodological Answer:
Adopt a factorial experimental design to test reaction variables (temperature, catalyst loading, solvent polarity). Use kinetic studies (e.g., in-situ FTIR) to monitor intermediate formation. Compare yields and purity via HPLC or GC-MS, prioritizing routes with >95% purity. Reference synthetic protocols from analogous compounds in authoritative databases (e.g., Reaxys, SciFinder) to identify solvent-catalyst combinations that reduce side reactions . Document iterative optimization steps in supplementary materials to aid reproducibility .

Advanced: How should contradictory spectral data (e.g., NMR vs. XRD) for EC 270-183-1 be resolved?

Methodological Answer:
First, verify experimental conditions: ensure sample purity (>99%), solvent interference elimination, and instrument calibration. Compare data against computational models (DFT simulations for NMR chemical shifts or crystal structure predictions). Replicate analyses using independent techniques (e.g., Raman spectroscopy for crystallinity validation). If discrepancies persist, conduct a systematic error analysis, quantifying uncertainties in peak assignments or crystallographic refinement parameters . Publish raw datasets and computational inputs to facilitate peer review .

Advanced: What strategies are effective for reconciling discrepancies between in vitro and in silico activity predictions for EC 270-183-1?

Methodological Answer:
Re-evaluate computational parameters (e.g., force fields, solvation models) to align with experimental conditions (pH, temperature). Validate in silico predictions using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity tests). Perform sensitivity analyses to identify variables with the highest impact on predictive accuracy. Publish full datasets, including negative results, to support meta-analyses . For unresolved contradictions, propose hypotheses (e.g., allosteric binding sites) for further testing via mutagenesis or structural biology .

Basic: What analytical techniques are critical for assessing EC 270-183-1’s stability under varying storage conditions?

Methodological Answer:
Design accelerated stability studies using ICH guidelines (e.g., Q1A) with controlled temperature, humidity, and light exposure. Monitor degradation via HPLC-UV/Vis for impurity profiling and mass spectrometry for degradation product identification. Compare results with Arrhenius equation predictions to extrapolate shelf-life. Include statistical analysis (e.g., ANOVA) to assess significance of environmental factors .

Advanced: How can researchers design a robust study to investigate EC 270-183-1’s mechanism of action while accounting for biological variability?

Methodological Answer:
Implement a multi-omics approach (transcriptomics, proteomics) to capture system-wide effects. Use stratified sampling to control for biological variability (e.g., cell passage number, animal age). Include positive/negative controls and dose-response curves to establish causality. Apply Bayesian statistics to model uncertainty in high-dimensional data. Pre-register experimental protocols and analysis pipelines to mitigate bias .

Basic: What literature review strategies ensure comprehensive coverage of prior research on EC 270-183-1?

Methodological Answer:
Use Boolean search terms in databases (PubMed, Web of Science) combining EC number, IUPAC name, and synonyms. Filter results by study type (e.g., "synthesis," "kinetics") and citation impact. Cross-reference patents and conference proceedings for unpublished data. Maintain an annotated bibliography with critical appraisals of methodological rigor .

Advanced: How should researchers address reproducibility challenges in catalytic applications of EC 270-183-1?

Methodological Answer:
Standardize catalyst preparation (e.g., calcination temperature, support material) and characterize surface properties (BET, XPS). Use design of experiments (DoE) to identify critical factors (e.g., reactant stoichiometry, mixing efficiency). Share raw kinetic data and catalyst characterization files in open repositories. Collaborate with third-party labs for inter-laboratory validation .

Basic: What ethical and safety protocols are essential when handling EC 270-183-1 in academic labs?

Methodological Answer:
Conduct a hazard assessment using SDS and ToxNet data. Implement engineering controls (fume hoods, gloveboxes) and personal protective equipment (PPE) compliant with OSHA/NIOSH standards. Document waste disposal methods (e.g., neutralization protocols) and emergency response plans. Train personnel using simulated spill scenarios and maintain audit trails .

Advanced: How can machine learning models improve the predictive synthesis of EC 270-183-1 derivatives?

Methodological Answer:
Curate a training dataset of reaction outcomes (yields, conditions) from peer-reviewed literature. Train models on graph-based representations of molecular structures using platforms like RDKit or DeepChem. Validate predictions with high-throughput experimentation (HTE) robots. Publish model architectures, hyperparameters, and failure cases to foster community refinement .

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